Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C8H6ClNaO4S and a molecular weight of 256.64 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-chloro-4-(methoxycarbonyl)benzoic acid. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but optimized for larger batch sizes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products:
Scientific Research Applications
Chemistry: Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities and as a building block in the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring .
Comparison with Similar Compounds
2-Chloro-4-(methoxycarbonyl)benzoic acid: Similar structure but lacks the sulfonate group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a bromine atom instead of a sulfonate group.
Uniqueness: Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H6ClNaO4S |
---|---|
Molecular Weight |
256.64 g/mol |
IUPAC Name |
sodium;2-chloro-4-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7ClO4S.Na/c1-13-8(10)5-2-3-7(14(11)12)6(9)4-5;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
GDTRGSQVJLNRKC-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.